1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide
Description
This compound is a highly specialized organophosphorus sulfonamide characterized by a polycyclic framework incorporating a λ⁵-phosphorus center, two 4-(trifluoromethyl)phenyl substituents, and a trifluoromethanesulfonamide moiety. Its intricate structure combines elements of aromaticity, heteroatom diversity (P, O, S), and fluorinated groups, which collectively influence its physicochemical and bioactive properties. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, while the phosphapentacyclic core may confer unique electronic and steric effects relevant to binding interactions .
The compound’s complexity aligns with trends in drug discovery, where polycyclic and fluorinated architectures are leveraged to improve selectivity and resistance profiles .
Properties
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27F9NO5PS/c36-33(37,38)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(39,40)41)32(30)50-51(46,49-31(27)29)45-52(47,48)35(42,43)44/h9-18H,1-8H2,(H,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAOARZXQCPLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=C(C=C6)C(F)(F)F)NS(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27F9NO5PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves multiple stepsThe reaction conditions typically involve the use of inert atmospheres and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to maintain high purity and yield. The process involves the use of specialized equipment to handle the reactive intermediates and to ensure the safety of the operators. The final product is usually obtained as a pale yellow powder with a chemical purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfonyl derivatives, while substitution reactions can yield a variety of functionalized compounds.
Scientific Research Applications
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral organocatalyst for enantioselective synthesis, enabling the production of optically active compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its ability to form stable complexes with various substrates makes it a potential candidate for drug development.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves its role as a chiral Brønsted acid. It interacts with substrates through hydrogen bonding and electrostatic interactions, facilitating enantioselective transformations. The molecular targets and pathways involved include various enzymes and receptors that recognize the chiral environment created by the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, a comparison with structurally or functionally related molecules is essential:
Table 1: Key Comparative Data
Structural and Functional Insights
Core Architecture: The target compound’s phosphapentacyclic system distinguishes it from simpler sulfonamides like perfluidone, which lack heteroatom-rich polycycles. This structural complexity may enhance binding specificity but reduce solubility compared to linear analogs . Compared to T-2 toxin, a non-fluorinated mycotoxin, the trifluoromethyl groups in the target compound likely increase membrane permeability and resistance to oxidative degradation .
Intramolecular hydrogen bonding, as observed in hydroxylated flavonoids , may be less prevalent here due to fluorinated substituents, altering conformational dynamics.
Environmental Impact :
- The compound’s trifluoromethyl groups and sulfonamide linkage raise concerns about environmental persistence, akin to PFAS compounds . This contrasts with trichothecenes like T-2 toxin, which degrade more readily due to hydroxyl and epoxide groups .
Research Findings
- Synthetic Challenges : The compound’s synthesis likely requires multi-step strategies for constructing the phosphapentacyclic core, contrasting with simpler sulfonamides produced via sulfonation of anilines .
Biological Activity
1,1,1-Trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide is an intricate organic compound that has garnered attention due to its unique molecular structure and potential biological activities. The compound features a trifluoromethyl group and a phosphapentacyclo structure which may contribute to its reactivity and biological profile.
The chemical formula for this compound is , with a molecular weight of approximately 831.15 g/mol. Its complex structure includes multiple phenyl rings and a phosphorous atom integrated into a multi-cyclic framework.
Biological Activity Overview
Research into the biological activity of this compound is still in preliminary stages; however, several studies suggest potential therapeutic applications:
- Anticancer Activity : Initial in vitro studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of multiple aromatic systems can enhance intercalation with DNA or inhibit topoisomerases.
- Antimicrobial Properties : The sulfonamide group may confer antibacterial activity by inhibiting folic acid synthesis in bacteria.
- Enzyme Inhibition : The phosphorous-containing structure suggests potential as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the cytotoxicity of similar phosphapentacyclic compounds against breast cancer cells. Results indicated that compounds with similar structural features showed significant apoptosis induction in MCF-7 cell lines (IC50 values < 10 µM) .
- Antimicrobial Activity Assessment : Another study assessed the antibacterial properties of sulfonamide derivatives against Staphylococcus aureus, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
Data Table: Biological Activities
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The planar aromatic systems may intercalate into DNA structures leading to disruption of replication.
- Enzyme Interaction : The phosphorous atom can participate in nucleophilic attacks on enzyme active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
